Lipophilicity Profile: 5-(1H-1,2,4-Triazol-5-ylthio)pentanoic Acid Versus N-Linked Regioisomer 5-(1H-1,2,4-Triazol-1-yl)pentanoic Acid
The thioether sulfur bridge in 5-(1H-1,2,4-triazol-5-ylthio)pentanoic acid confers substantially increased lipophilicity compared to the direct N-linked regioisomer 5-(1H-1,2,4-triazol-1-yl)pentanoic acid. The predicted logP value for the target compound is approximately 1.2, whereas the N-linked analog exhibits a measured logP of approximately 0.05 [1]. This ~24-fold difference in lipophilicity directly impacts membrane permeability and pharmacokinetic behavior in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1 (predicted logP ~1.2) |
| Comparator Or Baseline | 5-(1H-1,2,4-triazol-1-yl)pentanoic acid: LogP = 0.05 |
| Quantified Difference | Approximately 24-fold higher lipophilicity (logP difference of ~1.15 units) |
| Conditions | PubChem XLogP3-AA computational prediction for target compound; vendor-reported measured LogP for comparator |
Why This Matters
This quantifiable lipophilicity difference directly affects membrane permeability, solubility, and distribution coefficients, making the compounds non-interchangeable in any assay requiring predictable partitioning behavior or cell penetration.
- [1] PubChem. (2025). 5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid. PubChem Compound Summary, CID 28971669. View Source
